9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α (U-46619) is a synthetic prostaglandin analogue that acts as a potent and selective agonist for the Thromboxane A2 receptor (TP receptor). It is widely used in scientific research to investigate the physiological and pathological roles of TXA2, a potent vasoconstrictor and platelet aggregator. Due to its stability compared to the short-lived TXA2, U-46619 serves as a valuable tool for studying TP receptor-mediated processes in various biological systems.
U-46619 possesses a molecular structure similar to PGF2α, with the key difference being the presence of a bicyclo[2.2.1]heptane ring system formed by the methanoepoxy bridge at the 9 and 11 positions of the prostaglandin backbone. This structural modification enhances its stability and selectivity for the TP receptor compared to the naturally occurring TXA2.
U-46619 exerts its biological effects by binding to and activating the TP receptor, a G protein-coupled receptor. Upon activation, the TP receptor initiates downstream signaling cascades that involve phospholipase C, inositol trisphosphate, and diacylglycerol, leading to an increase in intracellular calcium levels. , This rise in calcium triggers a variety of cellular responses, including vasoconstriction, platelet aggregation, and smooth muscle contraction. , ,
Investigating vasoconstriction: U-46619 is frequently used to induce vasoconstriction in various vascular beds, such as the coronary arteries, pulmonary arteries, and cerebral arterioles. , , , Researchers utilize it to study the mechanisms of vasoconstriction, the role of TP receptors in vascular tone regulation, and the efficacy of vasodilators in reversing U-46619-induced vasoconstriction.
Studying platelet aggregation: U-46619 is a powerful inducer of platelet aggregation, mimicking the action of TXA2. , It is used to investigate the mechanisms of platelet aggregation, the role of TP receptors in platelet function, and the effectiveness of antiplatelet agents in inhibiting U-46619-induced aggregation.
Exploring inflammation: U-46619 plays a role in inflammatory processes, and its application in research helps to understand its contribution to inflammatory responses. Researchers use it to investigate the inflammatory pathways triggered by TP receptor activation and the potential therapeutic targets for managing inflammation associated with TXA2.
Modeling cardiovascular diseases: U-46619 can induce various cardiovascular effects, including hypertension, myocardial ischemia, and pulmonary hypertension. , , Researchers use it to create animal models of these conditions to study their pathophysiology, test the efficacy of potential therapeutic interventions, and evaluate the role of TXA2 in disease progression.
Investigating endocannabinoid system: U-46619 has been shown to increase endocannabinoid content in the middle cerebral artery, suggesting a role in regulating vascular tone through the endocannabinoid system.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6